Suc-ala-ala-pro-ile-pna
Overview
Description
Suc-ala-ala-pro-ile-pna is an enzyme that belongs to the family of zymogens . It is a tetrapeptide that is synthesized in the cytosol and transported into the lumen of the intestine, where it is cleaved by trypsin to form pepsin A . In humans, this enzyme has been localized to the duodenum and jejunum .
Synthesis Analysis
The synthesis of Suc-ala-ala-pro-ile-pna has been reported . Enzymatic cleavage of 4-nitroanilide substrates yields 4-nitroaniline (yellow color under alkaline conditions) . Sigma uses the molar extinction coefficient (EM) of 8,800 M-1cm-1 at 410 nm, pH 7.5, when using 4-nitroanilide substrates in enzyme assays .Molecular Structure Analysis
The molecular formula of Suc-ala-ala-pro-ile-pna is C30H36N6O9 . The molecular weight is 624.64 g/mol .Chemical Reactions Analysis
Suc-ala-ala-pro-ile-pna is an excellent substrate for porcine pancreatic elastase . It is also a substrate for α-lytic protease .Physical And Chemical Properties Analysis
Suc-ala-ala-pro-ile-pna appears as a white to off-white powder . It has a storage temperature of less than -15°C .Scientific Research Applications
- Field : Biochemistry and Molecular Biology
- Application : “Suc-ala-ala-pro-ile-pna” is a specific and sensitive substrate for chymotrypsin and human pancreatic elastase .
- Method : The compound is used in enzyme assays where it is enzymatically cleaved to yield 4-nitroaniline, which produces a yellow color under alkaline conditions .
- Results : The substrate has been used to determine chymotrypsin activity .
- Field : Biochemistry and Molecular Biology
- Application : “Suc-ala-ala-pro-ile-pna” is also hydrolyzed by cathepsin G and chymase .
- Method : The compound is used as a substrate in proteolytic activity assays .
- Results : The substrate has been used for cathepsin G assay in bone marrow lysates .
- Field : Biochemistry and Molecular Biology
- Application : “Suc-ala-ala-pro-ile-pna” is the standard substrate for FK-506 binding proteins (FKBPs, also called macrophilins) and cyclophilins, which belong to the group of peptidyl prolyl cis-trans isomerases (PPIases) .
- Method : The substrate is used in enzyme assays where it is enzymatically cleaved .
- Results : The substrate has been used in an improved coupled assay for PPIase activity determination .
Chymotrypsin and Human Pancreatic Elastase Studies
Cathepsin G and Chymase Studies
Peptidyl Prolyl cis-trans Isomerases (PPIases) Studies
- Field : Biochemistry and Molecular Biology
- Application : “Suc-ala-ala-pro-ile-pna” may be used for assays of other enzymes, such as alkaline proteases .
- Method : The compound is used in enzyme assays where it is enzymatically cleaved .
- Results : The substrate has been used to determine the activity of alkaline proteases .
- Field : Biochemistry and Molecular Biology
- Application : This product has been used as a substrate to determine the activity of leukocyte elastase .
- Method : In this assay: 25 μL of the enzyme solution was added to 1.8 mL of the substrate solution in 0.1 M HEPES buffer (pH 7.5), containing 0.5 M NaCl and 10% DMSO at 25 °C. The rate of substrate hydrolysis (the formation of p-nitroaniline) was measured at 410 nm at pH 7.5 .
- Results : The substrate has been used to determine the activity of leukocyte elastase .
- Field : Biochemistry and Molecular Biology
- Application : “Suc-ala-ala-pro-ile-pna” is a peptide that serves as a substrate to detect the activity and stability of prolyl endopeptidase (PEP) .
- Method : The compound is used in enzyme assays where it is enzymatically cleaved .
- Results : The substrate has been used to determine the activity of PEP .
Alkaline Proteases Studies
Leukocyte Elastase Studies
Prolyl Endopeptidase (PEP) Studies
- Field : Biochemistry and Molecular Biology
- Application : “Suc-ala-ala-pro-ile-pna” has been used in proteolytic activity assay of serine protease subtilisin carlsberg (SC) .
- Method : The compound is used in enzyme assays where it is enzymatically cleaved .
- Results : The substrate has been used to determine the activity of subtilisin carlsberg .
- Field : Biochemistry and Molecular Biology
- Application : This product has been used as a substrate for neutrophil elastase, trypsin and chymotrypsin in protease assay .
- Method : In this assay: 25 μL of the enzyme solution was added to 1.8 mL of the substrate solution in 0.1 M HEPES buffer (pH 7.5), containing 0.5 M NaCl and 10% DMSO at 25 °C. The rate of substrate hydrolysis (the formation of p-nitroaniline) was measured at 410 nm at pH 7.5 .
- Results : The substrate has been used to determine the activity of neutrophil elastase, trypsin and chymotrypsin .
- Field : Biochemistry and Molecular Biology
- Application : “Suc-ala-ala-pro-ile-pna” is a substrate for prostate-specific antigen (PA), which exhibits chymotrypsin-like activity .
- Method : The compound is used in enzyme assays where it is enzymatically cleaved .
- Results : The substrate has been used to determine the activity of PA .
Subtilisin Carlsberg Studies
Neutrophil Elastase, Trypsin and Chymotrypsin Studies
Prostate-Specific Antigen (PA) Studies
Safety And Hazards
properties
IUPAC Name |
4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3S)-3-methyl-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N6O9/c1-5-15(2)23(26(39)30-18-8-10-19(11-9-18)33(41)42)31-25(38)20-7-6-14-32(20)27(40)17(4)29-24(37)16(3)28-21(34)12-13-22(35)36/h8-11,15-17,20,23H,5-7,12-14H2,1-4H3,(H,28,34)(H,29,37)(H,30,39)(H,31,38)(H,35,36)/t15-,16-,17-,20-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPMRWZCVKXKVKM-USAWPYOZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38N6O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Suc-ala-ala-pro-ile-pna |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.